molecular formula C21H23N3O2 B11228498 5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one

5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B11228498
M. Wt: 349.4 g/mol
InChI Key: MBAZKIWNBCSDPZ-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with dimethyl substitutions at positions 5 and 7, and a piperazinylmethyl group attached to the 4-position, which is further substituted with a pyridin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Introduction of the Piperazinylmethyl Group: The piperazinylmethyl group can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable electrophile, such as a halomethyl chromen-2-one intermediate.

    Pyridin-2-yl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities.

    Imidazole derivatives: These compounds also possess a heterocyclic core and are known for their broad range of chemical and biological properties.

Uniqueness

5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazinylmethyl and pyridin-2-yl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

5,7-dimethyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C21H23N3O2/c1-15-11-16(2)21-17(13-20(25)26-18(21)12-15)14-23-7-9-24(10-8-23)19-5-3-4-6-22-19/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

MBAZKIWNBCSDPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=N4)C

Origin of Product

United States

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